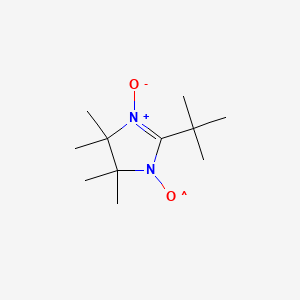
Methyl(3,3,3-trifluoropropyl)silanon
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis Technique : Methyl(3,3,3-trifluoropropyl)silanone can be synthesized using controlled anionic ring-opening polymerization. This process involves the use of a high-vacuum polymerization technique and a co-solvent of hexane and THF at 0°C. The initiator for the polymerization is lithium silanolate, which is produced by the reaction of n-butyllithium and the siloxane compound in the reactor at room temperature (Chen Feng-qiu, 2008).
Molecular Structure Analysis
- Molecular Structure : The compound features a silicon atom bonded to a fluorine and methyl group. This unique molecular structure imparts distinct physical and chemical characteristics to the compound. The structural details are further confirmed using spectroscopic techniques like FTIR, NMR, and mass spectrometry (P. Huang et al., 2021).
Chemical Reactions and Properties
- Reactivity : Methyl(3,3,3-trifluoropropyl)silanone demonstrates unique reactivity, such as the addition of ammonia under mild conditions to form sila-hemiaminal and silanoic amide tautomers (Y. Xiong et al., 2010).
- Formation of Silanone Complexes : It can undergo reactions to form silanone complexes, which demonstrate interesting properties like intramolecular cyclization (Norihiro Takeda et al., 2000).
Physical Properties Analysis
- Physical Properties : The compound exhibits unique physical properties such as shifts in glass transition temperature, depending on the ratio of its constituents in copolymers (Hideki Kobayashi & Wataru Nishiumi, 1993).
Chemical Properties Analysis
- Chemical Stability and Reactivity : It shows specific chemical behaviors like methylation of silanone groups, which indicates its reactivity towards specific chemical groups (D. G. Permenov & V. Radzig, 2004).
- Electrophilic Properties : The compound can be part of reactions involving electrophilic reagents, showcasing its potential in various chemical processes (C. Reed, 2010).
Wissenschaftliche Forschungsanwendungen
Synthese von Blockcopolymeren
Methyl(3,3,3-trifluoropropyl)silanon wird bei der Synthese neuer amphiphilier Poly[methyl(3,3,3-trifluoropropyl)siloxan]-b-Poly(ethylenoxid) (PMTFPS-b-PEO) Diblockcopolymeren verwendet . Diese Copolymere weisen unterschiedliche Verhältnisse von hydrophobem zu hydrophilem Segment auf und werden durch Kupplungsreaktionen von endfunktionalisierten PMTFPS- und PEO-Homopolymeren hergestellt .
Dehnungsinduzierte Kristallisation
Elastomere Netzwerke auf Basis von Poly[methyl(3,3,3-trifluoropropyl)siloxan] mit einem Mindestmaß an Stereoregularität kristallisieren und verstärken sich selbst, wenn sie bei Raumtemperatur gedehnt werden . Dieser Effekt ist besonders ausgeprägt in Netzwerken, bei denen die Vernetzungen gleichmäßig verteilt sind .
Herstellung von silikonisierten Glasfaserplatten
This compound wird bei der Herstellung von silikonisierten Glasfaserplatten verwendet . Diese Platten dienen als Träger für die proteinchemische Analyse von elektroblotteten Proteinen .
Fluorosilikon-Schmiermittel
Diese Verbindung wird auch als Fluorosilikon-Schmiermittel eingesetzt . Diese Anwendung ist besonders nützlich in Branchen, in denen eine Hochleistungsschmierung erforderlich ist.
Wirkmechanismus
Mode of Action
It is known that the compound can undergo anionic ring-opening polymerization , which suggests that it may interact with its targets through a similar mechanism, leading to changes in the target’s structure or function .
Biochemical Pathways
It is known that the compound can be involved in the synthesis of poly[methyl(3,3,3-trifluoropropyl)siloxane] with selective end groups . This suggests that it may affect pathways related to polymer synthesis and modification .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It is known that the compound can be used in the synthesis of polymers , suggesting that it may have effects on the physical properties of these materials .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl(3,3,3-trifluoropropyl)silanone. For instance, the compound’s polymerization process is influenced by the molar ratios of promoter to initiator . Additionally
Biochemische Analyse
Biochemical Properties
Methyl(3,3,3-trifluoropropyl)silanone plays a significant role in biochemical reactions due to its unique structure and reactivity. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a fluorosilicone lubricant and additive to improve chemical resistance . The nature of these interactions often involves the formation of stable complexes with proteins and enzymes, which can alter their activity and function.
Cellular Effects
The effects of methyl(3,3,3-trifluoropropyl)silanone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used in the preparation of siliconized glass fiber sheets, which act as a support for protein-chemical analysis of electroblotted proteins . This indicates its potential impact on cellular processes related to protein synthesis and modification.
Molecular Mechanism
At the molecular level, methyl(3,3,3-trifluoropropyl)silanone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s fluorinated nature allows it to form strong bonds with various biomolecules, thereby influencing their activity and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl(3,3,3-trifluoropropyl)silanone change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that the presence of the 3,3,3-trifluoropropyl group can influence the stability and reactivity of the compound, leading to varying effects over time .
Dosage Effects in Animal Models
The effects of methyl(3,3,3-trifluoropropyl)silanone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while at higher doses, it can cause toxic or adverse effects. Understanding the threshold effects and the potential for toxicity is essential for its safe application in biochemical research .
Metabolic Pathways
Methyl(3,3,3-trifluoropropyl)silanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound’s fluorinated nature can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, methyl(3,3,3-trifluoropropyl)silanone is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which can affect its overall activity and function.
Subcellular Localization
The subcellular localization of methyl(3,3,3-trifluoropropyl)silanone is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular processes .
Eigenschaften
IUPAC Name |
methyl-oxo-(3,3,3-trifluoropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3OSi/c1-9(8)3-2-4(5,6)7/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMCLKHSZZGALD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](=O)CCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401565 | |
| Record name | Methyl(3,3,3-trifluoropropyl)silanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Fluorosilicone oil | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13897 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
63148-56-1, 44839-32-9 | |
| Record name | Siloxanes and Silicones, Me 3,3,3-trifluoropropyl | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl(3,3,3-trifluoropropyl)silanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Siloxanes and Silicones, Me 3,3,3-trifluoropropyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.351 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(1H-benzimidazol-2-ylthio)-1-[2,5-dimethyl-1-(2-oxolanylmethyl)-3-pyrrolyl]ethanone](/img/structure/B1229726.png)
![4,5-Dimethyl-2-[[1-oxo-2-[4-(phenylmethyl)-1-pyridin-1-iumyl]ethyl]amino]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B1229728.png)

![[(2R)-2-[(3aR,5R,6S,6aS)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] benzoate](/img/structure/B1229732.png)
![1-[3-(Benzenesulfonyl)-2-(1-piperidinyl)propyl]piperidine](/img/structure/B1229736.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[[5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio]ethanone](/img/structure/B1229737.png)
![2-[cyclopentyl-[1-oxo-2-(5-thiophen-2-yl-2-tetrazolyl)ethyl]amino]-N-(2-oxolanylmethyl)-2-thiophen-2-ylacetamide](/img/structure/B1229738.png)
![2-[4-[4-(4-Fluorophenyl)-2-thiazolyl]-1-piperazinyl]-1-[4-(4-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1229739.png)
![7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1229740.png)



